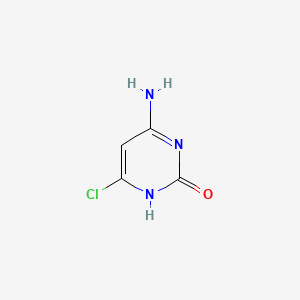

6-Chlorocytosine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Chlorocytosine derivatives involves various chemical strategies. For instance, an efficient enzymatic synthesis route starts from the reaction of 6-chloropurine with 2′-deoxycytidine, catalyzed by nucleoside-2′-deoxyribosyltransferase, followed by chemical conversion into phosphoramidite derivatives. This process is instrumental for incorporating 6-chloropurine derivatives into oligonucleotides, enabling the synthesis of functionalized nucleic acids for research applications (Uddin et al., 2010).

Molecular Structure Analysis

6-Chlorocytosine and its derivatives exhibit unique molecular structures characterized by extensive hydrogen-bond networks. Crystal structure analysis reveals that solvent type significantly influences molecular arrangements, with various solvents under alkaline conditions producing compounds with a 6-aminothiocytosine skeleton. These structures are significantly stabilized by hydrogen bonds, C-H...π, C-H...S, and π-π interactions, showcasing the molecule's versatile bonding capabilities (Grześkiewicz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Chlorocytosine derivatives often entail nucleophilic substitution reactions, showcasing the reactivity of the chlorine atom. These reactions enable the synthesis of various nucleoside analogues with potential biological applications. For example, nucleophilic displacement reactions with 6-chloropurine derivatives yield C6-functionalized purine nucleosides, highlighting the derivative's capacity to undergo transformations useful in synthetic chemistry (Guo et al., 2010).

Physical Properties Analysis

The physical properties of 6-Chlorocytosine derivatives, including solubility and crystal packing, are influenced by solvent interactions and molecular conformation. For instance, the crystallization of 6-aminothiocytosine shows how different solvents impact the supramolecular arrangement, with structures varying significantly in terms of hydrogen bonding and packing motifs. This variability underlines the importance of solvent choice in the crystallization and characterization of these compounds (Grześkiewicz et al., 2020).

Chemical Properties Analysis

6-Chlorocytosine's chemical properties are marked by its reactivity towards various nucleophiles, enabling a range of chemical modifications. The presence of the chlorine atom at the 6th position allows for selective reactions, such as the Negishi cross-coupling, to produce 6-alkyl or 6-aryl purines at room temperature. These reactions are pivotal for synthesizing diverse nucleoside analogs, further expanding the utility of 6-Chlorocytosine in chemical and biochemical research contexts (Wang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Vibrational Spectra and Thermodynamics

Research has focused on the vibrational spectra and thermodynamics of chlorocytosine compounds. A study on 5-chlorocytosine, closely related to 6-chlorocytosine, revealed insights into its solid state properties and tautomers using Density functional calculations (DFT) and linear scaling equation procedures. This research is crucial for understanding the stability and properties of chlorocytosine in various conditions, which could be applicable to 6-chlorocytosine as well (Alcolea Palafox, Rastogi, & Singh, 2018).

Antioxidant System and Energy Status

Another study, although not directly on 6-chlorocytosine, explored the effects of 6-Benzylaminopurine on postharvest fruits, suggesting the importance of similar compounds in agricultural applications. This research indicated that such compounds could play a role in enhancing the stress resistance of plants and improving their postharvest characteristics (Chen & Yang, 2013).

Role in Seed Development and Phytate Content

In a genetic engineering context, a study demonstrated the role of myo-inositol-1-phosphate synthase gene in soybean seed development. Disruption of related genes led to a significant reduction in phytate content, highlighting the potential of modifying similar pathways in other crops for nutritional and agricultural benefits (Nunes et al., 2006).

Chelating Agent in Medical Applications

Research has also investigated the potential of phytic acid (related to inositol compounds like 6-chlorocytosine) as a chelating agent in medical applications, particularly in dentistry. The study found that phytic acid could effectively remove the smear layer from instrumented root canals, suggesting its potential as a biocompatible and effective chelating agent (Nassar et al., 2015).

Eigenschaften

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXWYFBNZLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330189 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorocytosine | |

CAS RN |

3289-35-8 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

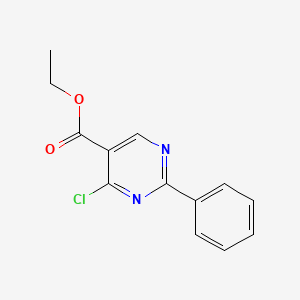

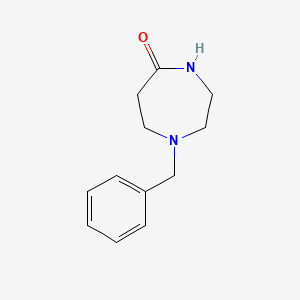

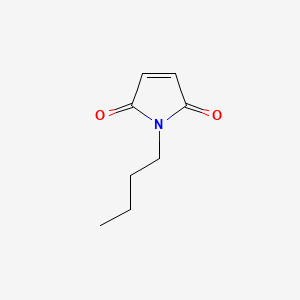

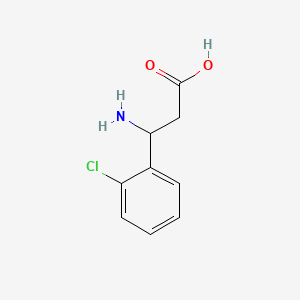

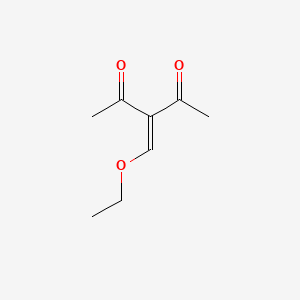

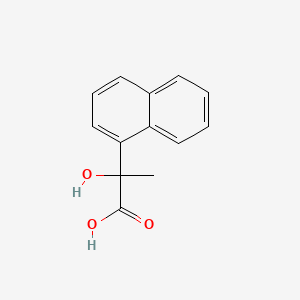

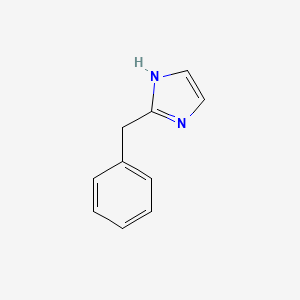

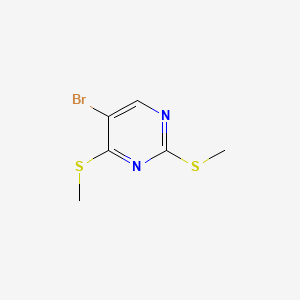

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)